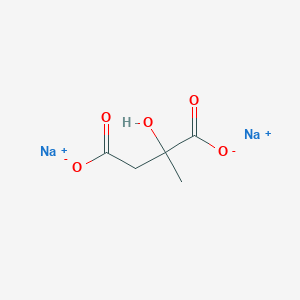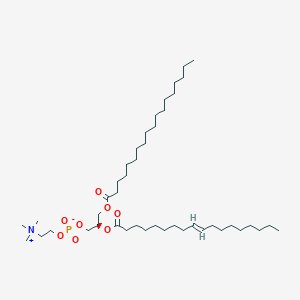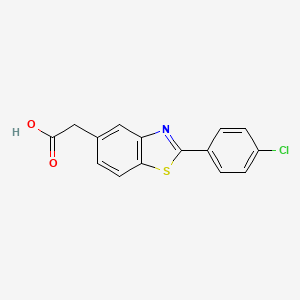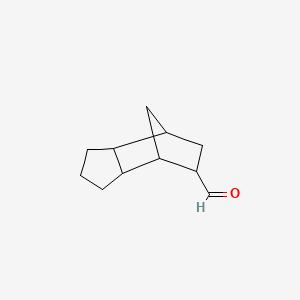
Octahydro-4,7-methano-1H-indene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-4,7-methano-1H-indene-5-carbaldehyde: is a chemical compound with the molecular formula C10H16O . It is known for its unique structure, which includes a bicyclic framework with an aldehyde functional group. This compound is often used in the fragrance industry due to its distinct olfactory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of octahydro-4,7-methano-1H-indene-5-carbaldehyde typically involves the hydroformylation of octahydro-4,7-methano-1H-indene. This process includes the addition of a formyl group (CHO) to the compound under high pressure and temperature conditions, often in the presence of a catalyst such as rhodium or cobalt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroformylation reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octahydro-4,7-methano-1H-indene-5-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the aldehyde.
Applications De Recherche Scientifique
Chemistry: Octahydro-4,7-methano-1H-indene-5-carbaldehyde is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and fragrances .
Biology: In biological research, this compound can be used to study the effects of aldehydes on biological systems and to develop new biochemical assays .
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with aldehyde functionalities .
Industry: The fragrance industry utilizes this compound extensively due to its unique scent profile. It is incorporated into perfumes, colognes, and other scented products .
Mécanisme D'action
The mechanism of action of octahydro-4,7-methano-1H-indene-5-carbaldehyde primarily involves its interaction with olfactory receptors in the nose, leading to the perception of its scent. The aldehyde group is reactive and can form Schiff bases with amines, which may be relevant in its biochemical interactions .
Comparaison Avec Des Composés Similaires
- Octahydro-4,7-methano-1H-indene-5-acetaldehyde
- 6-Methyl-octahydro-4,7-methano-1H-indene-5-carboxaldehyde
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
Uniqueness: Octahydro-4,7-methano-1H-indene-5-carbaldehyde is unique due to its specific bicyclic structure and the presence of an aldehyde group, which imparts distinct olfactory properties. This makes it particularly valuable in the fragrance industry compared to its analogs .
Propriétés
Numéro CAS |
4791-70-2 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decane-8-carbaldehyde |
InChI |
InChI=1S/C11H16O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h6-11H,1-5H2 |
Clé InChI |
GYCQGFPKRVWXQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2CC3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


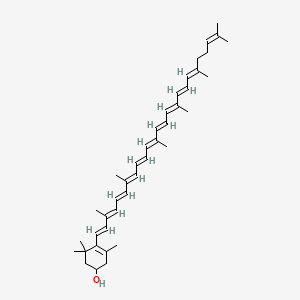

![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
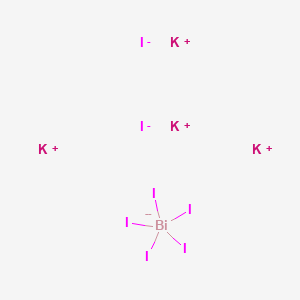



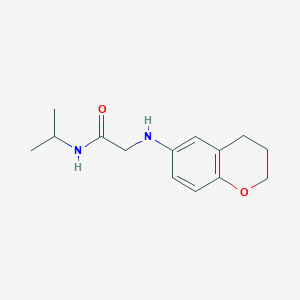
![N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt](/img/structure/B13826908.png)
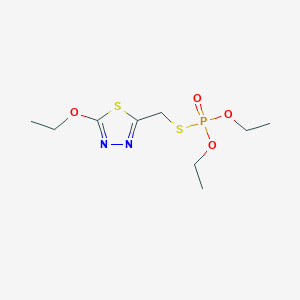
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
